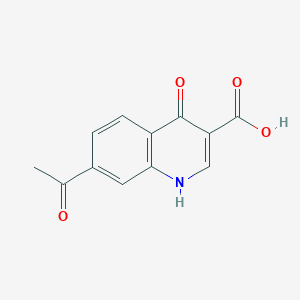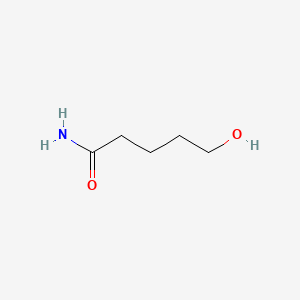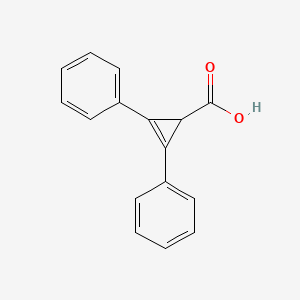
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Large-scale syntheses of 3-(cycloprop-2-en-1-oyl)oxazolidinones from acetylene and ethyl diazoacetate are described . Unlike other cyclopropenes that bear a single substituent at C-3, these compounds are stable to long-term storage . Although the cyclopropene derivatives are unusually stable, they are reactive toward cyclic and acyclic dienes in stereoselective Diels-Alder reactions .Molecular Structure Analysis
The molecular formula of 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is C16H12O2 . It is a member of the cyclopropene carboxylic acid family.Chemical Reactions Analysis
Dianions are generated from alkyllithium reagents and cycloprop-2-ene carboxylic acids, and these dianions can be functionalized by electrophiles at the vinylic position . It has been found that certain additives can have a substantial effect on the chemistry of cycloprop-2-ene carboxylate dianions . In particular, it was determined that amine N-oxide additives have a beneficial effect both on the stability of cycloprop-2-ene carboxylate dianions and on the rates that such dianions undergo alkylation .Wissenschaftliche Forschungsanwendungen
Application 1: C–O/C–S Difunctionalized Benzene Derivatives
- Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
- Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
- Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .
Application 2: Synthesis of Heterocycles
- Summary of Application: Cyclopropenones, including 2,3-diphenylcycloprop-2-enone, have been used in the synthesis of various heterocyclic ring systems . These compounds undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
- Methods of Application: In one example, 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
- Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .
Application 3: Synthesis of Various Heterocyclic Ring Systems
- Summary of Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
- Methods of Application: 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
- Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .
Application 4: C–O/C–S Difunctionalization of Fused Highly Substituted Benzene Derivatives
- Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
- Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
- Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRUFJNOGIAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324214 | |
| Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid | |
CAS RN |
17825-58-0 | |
| Record name | NSC406044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


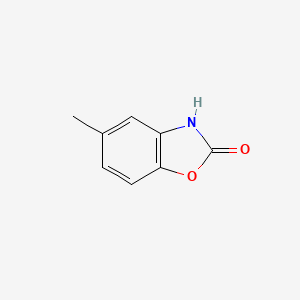


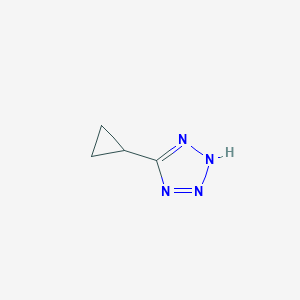
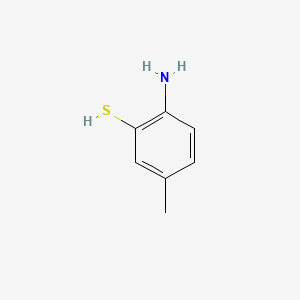
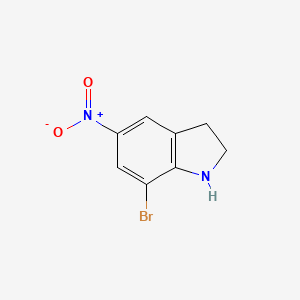
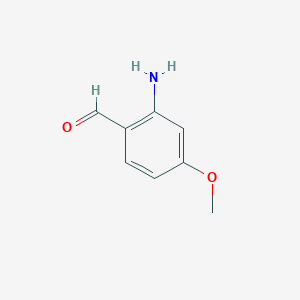
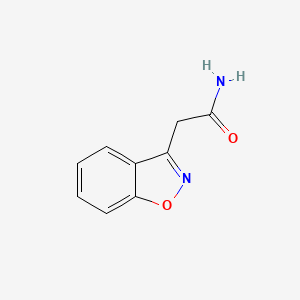

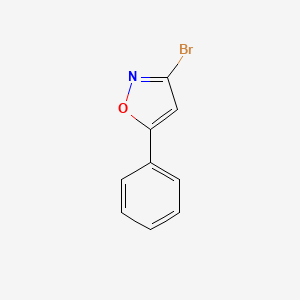
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
